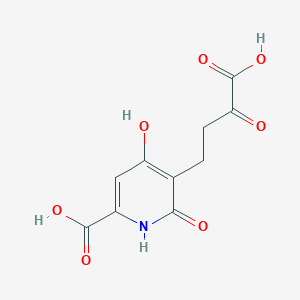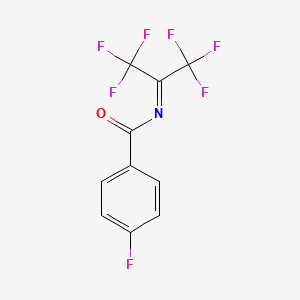
4-fluoro-N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)benzamide is a fluorinated organic compound with the molecular formula C10H4F7NO This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2,2,2-trifluoro-1-(trifluoromethyl)ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or other derivatives.
Applications De Recherche Scientifique
4-fluoro-N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-trifluoromethyl-N-(2,2,2-trifluoro-1-phenyl-ethyl)benzamide: Similar structure but with a phenyl group instead of a fluorine atom.
2-fluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzamide structure.
Hexafluoro phenol: Contains multiple fluorine atoms but differs in its functional groups and overall structure.
Uniqueness
4-fluoro-N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)benzamide is unique due to its specific arrangement of fluorine atoms and the presence of both benzamide and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H4F7NO |
|---|---|
Poids moléculaire |
287.13 g/mol |
Nom IUPAC |
4-fluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide |
InChI |
InChI=1S/C10H4F7NO/c11-6-3-1-5(2-4-6)7(19)18-8(9(12,13)14)10(15,16)17/h1-4H |
Clé InChI |
UAVGYXVRSWYGNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N=C(C(F)(F)F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


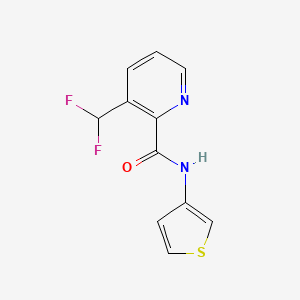
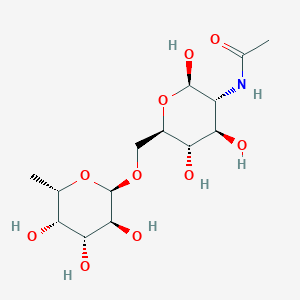
![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)
![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)

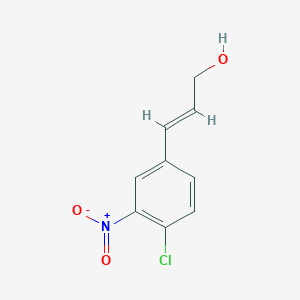
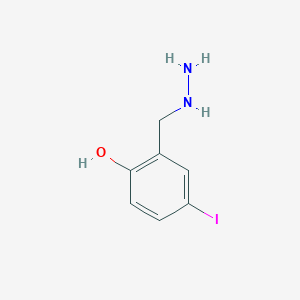
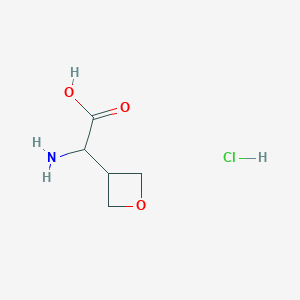
![{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B12837759.png)
![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)
